molecular formula C11H14BrNO4S B5627644 4-bromo-3-[(diethylamino)sulfonyl]benzoic acid

4-bromo-3-[(diethylamino)sulfonyl]benzoic acid

Cat. No. B5627644
M. Wt: 336.20 g/mol
InChI Key: BEAOALAOZSAFEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 7-bromo/5,6-dimethyl-4 H -1,4-benzothiazines, involves condensation and oxidative cyclization of related benzenethiols with g-diketones in dimethyl sulfoxide. This process is believed to proceed via an enaminoketone system (Sharma et al., 2003). Such synthesis pathways may be applicable or analogous to the synthesis of 4-bromo-3-[(diethylamino)sulfonyl]benzoic acid.

Molecular Structure Analysis

For molecular structure analysis, Density Functional Theory (DFT) studies provide insights. For instance, the structural and vibrational analysis of related compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, reveals significant details about molecular parameters, reactivity descriptors, and properties like the HOMO-LUMO band gap (Yadav et al., 2022). Such analysis could be extended to understand the molecular structure of 4-bromo-3-[(diethylamino)sulfonyl]benzoic acid.

Chemical Reactions and Properties

The benzothiazine class of compounds, to which 4-bromo-3-[(diethylamino)sulfonyl]benzoic acid belongs, are known for their reactivity and ability to form various derivatives. For example, the conversion of benzothiazines into sulfones is achieved by oxidation using H2O2 in glacial acetic acid (Sharma et al., 2003). This indicates a potential pathway for modifying 4-bromo-3-[(diethylamino)sulfonyl]benzoic acid.

Physical Properties Analysis

The physical properties of similar compounds, such as their solubility, melting points, and crystalline structure, can be determined using various analytical techniques like X-ray crystallography. For instance, the crystal structure of related compounds provides insights into intermolecular interactions and molecular assembly (Yu & Li, 2008).

Chemical Properties Analysis

4-Bromo-3-[(diethylamino)sulfonyl]benzoic acid's chemical properties, such as reactivity with other compounds, acidity, and potential for forming derivatives, can be inferred from studies on similar sulfonamide-derived compounds. These studies show how the electron-withdrawing nature of the sulfonyl function affects acidity and reactivity (Chohan & Shad, 2011).

properties

IUPAC Name

4-bromo-3-(diethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-3-13(4-2)18(16,17)10-7-8(11(14)15)5-6-9(10)12/h5-7H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAOALAOZSAFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-diethylsulfamoylbenzoic acid

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